2-(3,4-Dimethoxypyrrolidin-1-yl)aniline
Description
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Properties
IUPAC Name |
2-(3,4-dimethoxypyrrolidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-11-7-14(8-12(11)16-2)10-6-4-3-5-9(10)13/h3-6,11-12H,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJELVRAINAVEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-Dimethoxypyrrolidin-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C12H18N2O2
- Molecular Weight: 222.28 g/mol
The compound features a pyrrolidine ring substituted with two methoxy groups and an aniline moiety, which is critical for its biological activity.
Antitumor Activity
Research indicates that compounds with aniline structures often exhibit antitumor properties. A study on related aniline mustards demonstrated a correlation between structural modifications and antitumor efficacy against various cancers, including Walker 256 tumors and leukemia models (L1210 and P388) .
Table 1: Antitumor Efficacy of Aniline Mustards
The mechanism through which this compound exerts its effects may involve the modulation of cellular pathways associated with apoptosis and cell proliferation. The presence of the pyrrolidine ring is believed to enhance lipophilicity, improving cellular uptake and bioavailability.
Structure-Activity Relationships (SAR)
Quantitative Structure-Activity Relationship (QSAR) studies are essential in understanding how structural variations influence biological activity. For aniline derivatives, lipophilicity has been identified as a crucial factor for effective tumor targeting .
Key Findings from SAR Studies:
- Increased lipophilicity generally correlates with enhanced antitumor activity.
- Substituents on the aniline nitrogen can significantly affect the compound's reactivity and binding affinity to biological targets.
Case Studies
Several case studies have investigated the biological properties of similar compounds:
-
Case Study on Aniline Derivatives:
A study explored various aniline derivatives, revealing that modifications at the para position significantly affected their antitumor potency. The introduction of electron-donating groups enhanced activity against solid tumors. -
Clinical Trials:
Ongoing clinical trials are assessing the efficacy of aniline-based compounds in combination therapies for cancer treatment. Early results suggest promising outcomes when used alongside conventional chemotherapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
